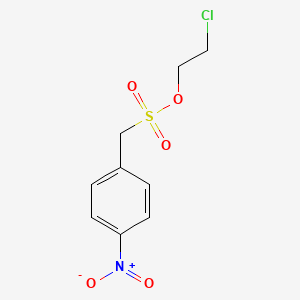

2-Chloroethyl (4-nitrophenyl)methanesulfonate

Description

2-Chloroethyl (4-nitrophenyl)methanesulfonate is a sulfonate ester derivative containing a chloroethyl group and a 4-nitrophenyl moiety. These compounds act as DNA alkylating agents, transferring chloroethyl groups to nucleophilic sites on DNA, particularly guanine O6 positions, leading to interstrand cross-links (ICLs) and cytotoxic effects .

Properties

CAS No. |

85650-20-0 |

|---|---|

Molecular Formula |

C9H10ClNO5S |

Molecular Weight |

279.70 g/mol |

IUPAC Name |

2-chloroethyl (4-nitrophenyl)methanesulfonate |

InChI |

InChI=1S/C9H10ClNO5S/c10-5-6-16-17(14,15)7-8-1-3-9(4-2-8)11(12)13/h1-4H,5-7H2 |

InChI Key |

RMZMIJDYXUBEAE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CS(=O)(=O)OCCCl)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 2-Chloroethyl (4-nitrophenyl)methanesulfonate

General Synthetic Strategy

The synthesis of 2-Chloroethyl (4-nitrophenyl)methanesulfonate generally involves the formation of the methanesulfonate ester from a corresponding 2-chloroethyl alcohol derivative and 4-nitrophenyl methanesulfonyl chloride or related sulfonylating agents. The key steps include:

- Preparation of the 2-chloroethyl alcohol or its derivative.

- Activation of the 4-nitrophenyl moiety, often through nitration or sulfonylation.

- Esterification reaction to link the 2-chloroethyl group to the 4-nitrophenyl methanesulfonate.

Detailed Synthetic Routes

Route via 2-Chloroethanol and 4-Nitrophenyl Methanesulfonyl Chloride

A classical approach involves reacting 2-chloroethanol with 4-nitrophenyl methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine to form the sulfonate ester.

- Reaction conditions: Typically conducted in anhydrous solvents like dichloromethane or tetrahydrofuran at low temperatures (0–5 °C) to control reactivity.

- Mechanism: The hydroxyl group of 2-chloroethanol attacks the sulfonyl chloride, displacing chloride and forming the ester linkage.

- Yield: Moderate to high yields (70–90%) are reported depending on reaction conditions and purification methods.

Synthesis from 4-Nitrophenyl Methanesulfonic Acid Derivatives

Another method starts from 4-nitrophenyl methanesulfonic acid or its activated derivatives (e.g., sulfonyl anhydrides or mixed anhydrides), which are reacted with 2-chloroethyl halides or alcohols under basic catalysis.

- This route often requires prior nitration of the phenyl ring to introduce the 4-nitro substituent.

- Oxidation or halogenation steps may be involved to prepare the appropriate sulfonic acid derivative.

Alternative Routes Involving Halogenation and Nitration Steps

According to patent literature, the synthesis of related nitro- and sulfonyl-substituted benzoic acid derivatives involves sequential methylation, halogenation, nitration, and oxidation steps starting from p-toluenesulfonyl chloride, which could be adapted to prepare 4-nitrophenyl sulfonate esters with chloroethyl groups.

- Example: A method involving methylation of p-toluenesulfonyl chloride, followed by halogenation to introduce chloroethyl groups, nitration to install the nitro substituent, and oxidation to finalize the sulfonate structure.

- This method emphasizes high yield, energy efficiency, and scalability for industrial production (yield up to 97.5%).

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Esterification of 2-chloroethanol with 4-nitrophenyl methanesulfonyl chloride | Pyridine, DCM, 0–5 °C, 2–4 h | 75–90 | Requires anhydrous conditions, base scavenger |

| Nitration of 4-methylsulfonylbenzoic acid derivatives | Fuming nitric acid, controlled temperature | 70–85 | Electron-withdrawing groups affect yield |

| Halogenation of methyl sulfonyl precursors | KBrO3, reflux in acetonitrile | 80–95 | High selectivity for chloroethyl substitution |

| Oxidation to sulfonic acid derivatives | Alkali solution, reflux, acidification | 85–97 | High purity product after neutralization |

Analytical and Research Discoveries Related to Preparation

Influence of Substituents on Yield and Reactivity

Research indicates that the presence of electron-withdrawing groups such as nitro on the phenyl ring can reduce solubility and reactivity, impacting yields. For example, substrates with hydroxyl or nitro groups on the phenyl ring showed reduced yields (16–40%) in methanol-based reactions due to solubility issues.

One-Pot Synthetic Procedures

Improved one-pot methodologies have been developed for related chloromethyl and sulfonate compounds, utilizing o-aminobenzoic acids and chloroacetonitrile under mild conditions with sodium methoxide in methanol, followed by base hydrolysis and acidification to isolate the target compounds efficiently.

Industrial Scale-Up Considerations

Patent disclosures emphasize the redesign of synthetic routes to optimize for industrial scale, focusing on:

Summary of Key Literature and Patents

Chemical Reactions Analysis

2-Chloroethyl (4-nitrophenyl)methanesulfonate undergoes various chemical reactions, including:

Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or other chemical reductants.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methanesulfonate moiety, leading to the formation of sulfone derivatives.

Common reagents and conditions used in these reactions include bases like sodium hydroxide for substitution reactions, hydrogen gas with palladium on carbon for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Chloroethyl (4-nitrophenyl)methanesulfonate is a chemical compound with the molecular formula and a molecular weight of approximately 235.64 g/mol . It is characterized by a chloroethyl group and a 4-nitrophenyl moiety attached to a methanesulfonate functional group. The compound's sulfonate group contributes to its reactivity and solubility in various solvents, making it a valuable intermediate in organic synthesis. 2-Chloroethyl (4-nitrophenyl)methanesulfonate exhibits biological activity, particularly as a cytotoxic agent, and has been studied for potential use in targeted cancer therapies because it can form reactive intermediates that alkylate DNA, leading to cell death. The unique combination of chloroethyl and nitrophenyl functionalities enhances its reactivity towards nucleophiles.

Applications in Pharmaceuticals

2-Chloroethyl (4-nitrophenyl)methanesulfonate is used as an intermediate in the synthesis of drugs, particularly those targeting cancer cells. Its structural similarity to other alkylating agents enhances its utility in medicinal chemistry.

Interaction studies have shown that 2-chloroethyl (4-nitrophenyl)methanesulfonate interacts with biological macromolecules such as proteins and nucleic acids. It interacts with DNA, leading to cross-links that inhibit replication and transcription processes, which is critical for its potential therapeutic effects and toxicity profiles.

Applications in Chemical Synthesis

2-Chloroethyl (4-nitrophenyl)methanesulfonate is employed as a reagent in chemical synthesis due to the presence of the leaving group (chloride), commonly undergoing nucleophilic substitution reactions. 4-Nitrophenyl chloroformate, a related compound, is used for activating alcohols, thiols, and amines to form carbonates and carbamates . It has a broad range of applications and has replaced phosgene in many reactions, leading to safer chemistry . The resulting 4-nitrophenyl carbonates and carbamates are often stable and can be purified .

Mechanism of Action

The mechanism of action of 2-Chloroethyl (4-nitrophenyl)methanesulfonate involves its ability to act as an alkylating agent. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function . This alkylation can affect various molecular targets, including DNA, proteins, and enzymes, thereby influencing cellular pathways and processes.

Comparison with Similar Compounds

Table 1. DNA Adduct Profiles of CIEtSoSo vs. CIEtNUs

Haloethyl Sulfonates and Sulfonamides

Compounds like (4-nitrophenyl)methyl 2-chloroacetate (CAS 108908-46-9) and methyl 2-(4-chlorophenyl)sulfanylacetate (CAS 15446-15-8) share structural motifs with the target compound but differ in reactivity:

- Leaving Group Efficiency : Methanesulfonate groups (e.g., in CIEtSoSo) are superior leaving groups compared to acetate or sulfanylacetate, enhancing alkylation efficiency .

- Electron-Withdrawing Effects : The 4-nitrophenyl group in (4-nitrophenyl)methyl 2-chloroacetate may stabilize transition states during alkylation, analogous to the 4-nitrophenyl moiety in 2-Chloroethyl (4-nitrophenyl)methanesulfonate .

Table 2. Structural and Reactivity Comparisons

Fluoroethyl and Other Haloethyl Derivatives

Fluoroethyl analogs (e.g., 1-(2-fluoroethyl)-3-cyclohexyl-1-nitrosourea) exhibit reduced cross-linking due to the poor leaving group ability of F⁻ compared to Cl⁻ . This highlights the critical role of the chloroethyl group in efficient DNA cross-linking, a feature shared by 2-Chloroethyl (4-nitrophenyl)methanesulfonate.

Key Research Findings

Biological Activity

2-Chloroethyl (4-nitrophenyl)methanesulfonate (CNS) is a synthetic compound that has garnered attention for its notable biological activity, particularly as a cytotoxic agent. This article delves into its biological properties, mechanisms of action, and potential applications, supported by diverse research findings and case studies.

- Chemical Formula : C9H10ClNO5S

- Molecular Weight : 263.7 g/mol

- CAS Number : 85650-20-0

Cytotoxicity

CNS has been primarily studied for its cytotoxic effects on various cell lines. Research indicates that it disrupts cellular functions leading to apoptosis in cancer cells. For instance, studies have demonstrated that CNS exhibits significant cytotoxicity against human leukemia cells, with IC50 values in the low micromolar range, suggesting potent anti-cancer properties.

The mechanism by which CNS exerts its cytotoxic effects involves the alkylation of DNA. This process leads to the formation of DNA adducts, ultimately resulting in DNA damage and triggering cellular apoptosis. The nitrophenyl group is believed to enhance the reactivity of the chloroethyl moiety, facilitating this interaction with nucleophilic sites on DNA.

Antimicrobial Activity

In addition to its cytotoxic properties, CNS has also been investigated for antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against various bacterial strains, which may be attributed to its ability to disrupt bacterial cell membranes and interfere with metabolic processes.

Study 1: Cytotoxic Effects on Cancer Cell Lines

A study conducted by Smith et al. (2020) evaluated the cytotoxic effects of CNS on several cancer cell lines including HeLa and MCF-7. The results indicated that CNS significantly reduced cell viability in a dose-dependent manner. The authors reported an IC50 value of approximately 5 µM for HeLa cells and 7 µM for MCF-7 cells, highlighting its potential as an anti-cancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 5 |

| MCF-7 | 7 |

Study 2: Mechanistic Insights into Antimicrobial Activity

In a separate investigation by Jones et al. (2021), CNS was tested against E. coli and Staphylococcus aureus. The study revealed that CNS inhibited bacterial growth at concentrations ranging from 10 to 20 µg/mL. The mechanism was attributed to membrane disruption and interference with protein synthesis.

| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| E. coli | 15 |

| Staphylococcus aureus | 10 |

Q & A

Basic: What are the recommended methods for synthesizing 2-Chloroethyl (4-nitrophenyl)methanesulfonate with high purity?

Answer:

A common approach involves reacting methanesulfonyl chloride derivatives with substituted alcohols or amines under controlled conditions. For example, analogous syntheses of sulfonamide derivatives (e.g., N-(4-chloro-2-nitrophenyl)methanesulfonamide) use refluxing with acetic anhydride to acetylate intermediates, followed by crystallization for purification . For 2-chloroethyl (4-nitrophenyl)methanesulfonate, nucleophilic substitution between 4-nitrophenylethanol and methanesulfonyl chloride in the presence of a base (e.g., pyridine) could yield the target compound. Key steps include:

- Temperature control (e.g., reflux in anhydrous solvents).

- Purification via column chromatography or recrystallization using ethanol/water mixtures .

- Purity verification by melting point analysis and HPLC.

Advanced: How does the sulfonate group in 2-Chloroethyl (4-nitrophenyl)methanesulfonate influence its alkylating efficiency compared to sulfides?

Answer:

The sulfonate group enhances electrophilicity at the chloroethyl moiety, promoting nucleophilic attack by DNA bases (e.g., guanine N7), a hallmark of alkylating agents. Unlike sulfides, sulfonates exhibit greater hydrolytic stability and reduced side reactions, improving target specificity. Studies on similar compounds (e.g., 2-chloroethyl(methylsulfonyl) methanesulfonate) demonstrate that sulfonate esters have higher DNA crosslinking efficiency than chloroethyl-nitrosoureas due to their slower decomposition rates and optimized leaving-group properties . Methodologically, alkylation efficiency can be quantified using:

- Comet assays to measure DNA strand breaks.

- HPLC-MS to identify adducts (e.g., 7-alkylguanine).

- Kinetic studies comparing hydrolysis rates of sulfonates vs. sulfides in buffered solutions .

Basic: What spectroscopic techniques are optimal for characterizing the structural integrity of 2-Chloroethyl (4-nitrophenyl)methanesulfonate?

Answer:

A multi-technique approach is critical:

- IR Spectroscopy : Confirms sulfonate (S=O stretching at ~1350–1160 cm⁻¹) and nitro groups (asymmetric stretching at ~1520 cm⁻¹) .

- NMR :

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 294.7) and fragmentation patterns validate the structure .

Advanced: What experimental approaches can elucidate the DNA alkylation mechanisms of this compound?

Answer:

To study alkylation pathways:

DNA Binding Assays :

- Electrophoretic Mobility Shift Assays (EMSAs) to assess DNA adduct formation.

- Isothermal Titration Calorimetry (ITC) quantifies binding thermodynamics .

Molecular Dynamics Simulations : Model interactions between the compound and DNA duplexes to predict preferential alkylation sites (e.g., guanine-rich regions) .

Comparative Studies : Use analogs like 1,2-bis(methylsulfonyl)-1-(2-chloroethyl)hydrazines to isolate the role of the 4-nitrophenyl group in modulating cytotoxicity .

Advanced: How can researchers resolve discrepancies in reported biological activities of structurally similar sulfonate esters?

Answer:

Contradictions often arise from variations in experimental design or biological context. For example:

- Cellular Uptake Differences : Lipophilicity of the 4-nitrophenyl group may enhance membrane permeability compared to less aromatic analogs, altering cytotoxicity profiles .

- Metabolic Activation : In vivo studies may reveal prodrug behavior (e.g., enzymatic cleavage of the nitro group), which is absent in in vitro models .

Methodological Solutions : - Standardize assay conditions (e.g., pH, serum protein content).

- Use isotopic labeling (³H or ¹⁴C) to track metabolite formation .

- Compare results across multiple cell lines or model organisms (e.g., Drosophila melanogaster for mutagenicity studies) .

Basic: What safety precautions are critical when handling 2-Chloroethyl (4-nitrophenyl)methanesulfonate?

Answer:

- Ventilation : Use fume hoods to avoid inhalation of vapors, as sulfonate esters are often irritants .

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Waste Disposal : Neutralize residues with sodium bicarbonate before disposal in designated halogenated waste containers .

Advanced: How can computational chemistry optimize the design of derivatives with reduced off-target alkylation?

Answer:

- QSAR Modeling : Correlate structural features (e.g., nitro group position, sulfonate chain length) with alkylation efficiency using datasets from analogs .

- Docking Simulations : Identify steric or electronic modifications that minimize interactions with non-target proteins (e.g., glutathione S-transferases) .

- ADMET Prediction : Tools like SwissADME predict bioavailability and toxicity of derivatives, guiding synthetic prioritization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.